4-Bromo-2-methylbut-2-enoic acid ethyl ester
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Overview
Description
4-Bromo-2-methylbut-2-enoic acid ethyl ester is an organic compound with the molecular formula C₆H₉BrO₂ It is a derivative of butenoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbut-2-enoic acid ethyl ester typically involves the bromination of 2-methylbut-2-enoic acid ethyl ester. One common method is the addition of bromine to the double bond of 2-methylbut-2-enoic acid ethyl ester in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylbut-2-enoic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions are often performed in non-polar solvents like dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2-methylbut-2-enoic acid ethyl ester, 4-amino-2-methylbut-2-enoic acid ethyl ester, and 4-thio-2-methylbut-2-enoic acid ethyl ester.
Addition Reactions: Products include 4,4-dibromo-2-methylbut-2-enoic acid ethyl ester and 4-chloro-2-methylbut-2-enoic acid ethyl ester.
Oxidation and Reduction Reactions: Products include 4-bromo-2-methylbutanoic acid and 4-bromo-2-methylbutanol.
Scientific Research Applications
4-Bromo-2-methylbut-2-enoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbut-2-enoic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-butenoic acid methyl ester
- 4-Bromo-2-butenoic acid ethyl ester
- 4-Chloro-2-methylbut-2-enoic acid ethyl ester
Uniqueness
4-Bromo-2-methylbut-2-enoic acid ethyl ester is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity patterns. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
55514-49-3 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
ethyl (E)-4-bromo-2-methylbut-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5H2,1-2H3/b6-4+ |
InChI Key |
VKFMOZPLJUSLLU-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/CBr)/C |
Canonical SMILES |
CCOC(=O)C(=CCBr)C |
Origin of Product |
United States |
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